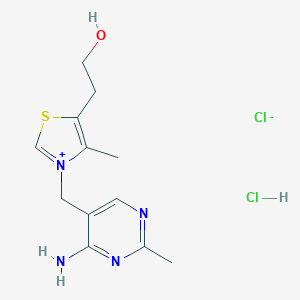

Thiamine hydrochloride

Cat. No. B000341

Key on ui cas rn:

67-03-8

M. Wt: 337.3 g/mol

InChI Key: DPJRMOMPQZCRJU-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04155811

Procedure details

A 5% aliquot of this actively growing inoculum is then added to a large fermenter containing the following ingredients per liter of sterilized medium: 4.7 g. of urea, 0.001 g. of thiamine hydrochloride, 180 g. of C14 -C16 n-paraffins and 0.375 g. of KH2PO4 (sterilized separately). The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G. (standard cubic feet of air per gallon per hour) and a temperature of 26° C. The fermentation yield of citric acid monohydrate is 225 grams per liter. Early in this six-day run the pH levels off of its own accord at about 2-3 and no adjustments are necessary. After the 6 days, the solids and mycelium are removed by filtration and the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume. The crystals of citric acid which are formed after standing overnight are removed by centrifugation. Second and third crops of citric acids are recovered by concentrating the mother liquors under vacuum to 45° Baume at 75° C. The total recovery of free citric acid is approximately 50% by weight. Residual product in the final mother liquor is lastly recovered as the monosodium salt by neutralizing with sodium hydroxide and concentrating under vacuum.

[Compound]

Name

n-paraffins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

KH2PO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

NC(N)=O.CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.Cl.[Cl-].OP([O-])(O)=O.[K+].O.[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35]>>[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35] |f:1.2.3,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]

|

Step Three

[Compound]

|

Name

|

n-paraffins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

KH2PO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)[O-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then added to a large fermenter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the following ingredients per liter of sterilized medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 26° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Early in this six-day run

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the 6 days, the solids and mycelium are removed by filtration

|

|

Duration

|

6 d

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04155811

Procedure details

A 5% aliquot of this actively growing inoculum is then added to a large fermenter containing the following ingredients per liter of sterilized medium: 4.7 g. of urea, 0.001 g. of thiamine hydrochloride, 180 g. of C14 -C16 n-paraffins and 0.375 g. of KH2PO4 (sterilized separately). The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G. (standard cubic feet of air per gallon per hour) and a temperature of 26° C. The fermentation yield of citric acid monohydrate is 225 grams per liter. Early in this six-day run the pH levels off of its own accord at about 2-3 and no adjustments are necessary. After the 6 days, the solids and mycelium are removed by filtration and the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume. The crystals of citric acid which are formed after standing overnight are removed by centrifugation. Second and third crops of citric acids are recovered by concentrating the mother liquors under vacuum to 45° Baume at 75° C. The total recovery of free citric acid is approximately 50% by weight. Residual product in the final mother liquor is lastly recovered as the monosodium salt by neutralizing with sodium hydroxide and concentrating under vacuum.

[Compound]

Name

n-paraffins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

KH2PO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

NC(N)=O.CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.Cl.[Cl-].OP([O-])(O)=O.[K+].O.[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35]>>[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35] |f:1.2.3,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]

|

Step Three

[Compound]

|

Name

|

n-paraffins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

KH2PO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)[O-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then added to a large fermenter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the following ingredients per liter of sterilized medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 26° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Early in this six-day run

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the 6 days, the solids and mycelium are removed by filtration

|

|

Duration

|

6 d

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |